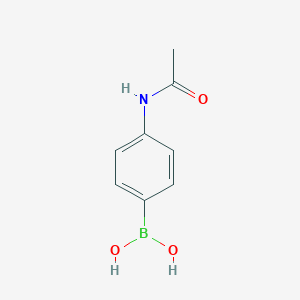

4-Acetamidophenylboronsäure

Übersicht

Beschreibung

4-Acetamidophenylboronic acid (4-APBA) is an important organic compound that has been widely used in scientific research and laboratory experiments. It is a colorless solid with a molecular weight of 181.06 g/mol and a melting point of approximately 160-162°C. 4-APBA is primarily used as a reagent in organic synthesis and as a building block for the synthesis of various compounds. It is also used in the preparation of boronic acid derivatives, which are widely used in medicinal chemistry and biochemistry.

Wissenschaftliche Forschungsanwendungen

Synthese von Kinaseinhibitoren

4-Acetamidophenylboronsäure: wird bei der Synthese von TpI2-Kinaseinhibitoren verwendet . Kinaseinhibitoren sind bei der Behandlung von Krebs von Bedeutung, da sie bestimmte Proteinkinasen blockieren können, die Zellfunktionen regulieren, darunter Zellsignalisierung, Wachstum und Teilung. Durch die Hemmung dieser Proteine kann die Verbindung möglicherweise die Proliferation von Krebszellen stoppen.

Modulatoren des Überlebensmotors Neuron-Proteins

Diese Verbindung spielt eine Rolle bei der biologischen Bewertung von Modulatoren des Überlebensmotors Neuron-Proteins (SMN) . SMN ist entscheidend für die Aufrechterhaltung von Motoneuronen, und sein Mangel ist mit spinaler Muskelatrophie verbunden. Die Erforschung von Modulatoren kann zu therapeutischen Strategien für Krankheiten führen, die durch einen Mangel an SMN-Protein verursacht werden.

Kreuzkupplungsreaktionen

In der organischen Chemie ist This compound an Kreuzkupplungsreaktionen mit konjugierten Dienen oder terminalen Alkenen oder Diazoestern beteiligt . Diese Reaktionen sind grundlegend für die Herstellung komplexer Moleküle und werden häufig bei der Synthese von Pharmazeutika und Feinchemikalien verwendet.

Synthese von Tetrabutylammonium-Trifluoroboraten

Die Verbindung ist ein Reaktant bei der Synthese von Tetrabutylammonium-Trifluoroboraten . Diese sind wichtige Zwischenprodukte bei der Suzuki-Miyaura-Kreuzkupplungsreaktion, einem leistungsstarken Werkzeug zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Synthese.

Rhodium-katalysierte Cyanierung

This compound: wird auch in rhodium-katalysierten Cyanierungsprozessen verwendet . Cyanierung ist ein wichtiger Schritt bei der Herstellung von Nitrilen, die in der pharmazeutischen Industrie für die Synthese von Wirkstoffen von Bedeutung sind.

Borat-basierte Oxidationsmittel-reaktive Derivate

Forschungen wurden an Borat-basierten Oxidationsmittel-reaktiven Derivaten von Paracetamol durchgeführt, wobei This compound als Proinhibitor von Myeloperoxidase (MPO) dient . Dieses Enzym ist an Entzündungsreaktionen beteiligt, und seine Hemmung könnte bei der Behandlung von entzündlichen Erkrankungen von Vorteil sein.

Safety and Hazards

4-Acetamidophenylboronic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Wirkmechanismus

Target of Action

4-Acetamidophenylboronic acid is primarily used as a reactant in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are the organic groups that participate in this reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, 4-Acetamidophenylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by 4-Acetamidophenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Result of Action

The primary result of the action of 4-Acetamidophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including kinase inhibitors and modulators of survival motor neuron protein .

Action Environment

The action, efficacy, and stability of 4-Acetamidophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should also be prevented .

Biochemische Analyse

Biochemical Properties

The role of 4-Acetamidophenylboronic acid in biochemical reactions is primarily as a reactant. It is involved in the synthesis of TpI2 kinase inhibitors and the biological evaluation of modulators of survival motor neuron protein

Molecular Mechanism

It is known to participate in cross-coupling reactions with conjugated dienes or terminal alkenes or diazoesters

Eigenschaften

IUPAC Name |

(4-acetamidophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEWTHXZHHATTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370427 | |

| Record name | 4-Acetamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101251-09-6 | |

| Record name | 4-Acetamidophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetamidophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

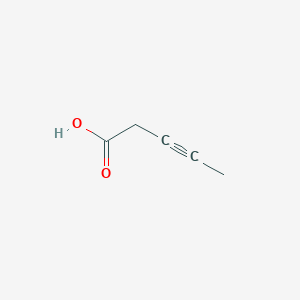

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

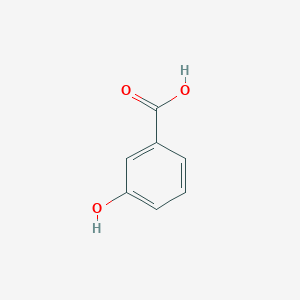

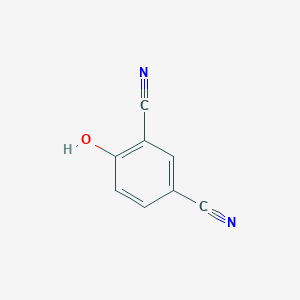

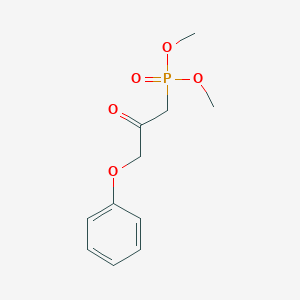

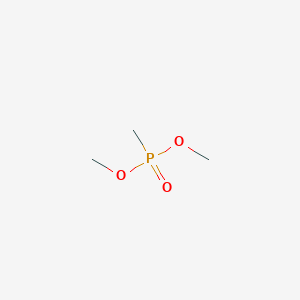

Feasible Synthetic Routes

Q & A

Q1: How does 4-Acetamidophenylboronic acid compare to Acetaminophen in terms of analgesic effects and potential liver toxicity?

A1: Research suggests that 4-Acetamidophenylboronic acid exhibits a stronger analgesic effect compared to Acetaminophen at equimolar doses in a hot plate test using C57bl/6 mice. [] This enhanced effect is attributed to its higher affinity for the TRPV1 channel, a key target involved in pain perception. [] Interestingly, 4-Acetamidophenylboronic acid demonstrated a safer profile regarding hepatotoxicity. Mice treated with 4-Acetamidophenylboronic acid did not exhibit elevated liver enzyme activity, unlike those administered with Acetaminophen, which showed dose-dependent increases. [] Histological analysis revealed less severe cellular damage in the liver tissues of 4-Acetamidophenylboronic acid treated mice compared to Acetaminophen groups. [] Furthermore, 4-Acetamidophenylboronic acid presented a higher LD50 value (409 mg/kg) than Acetaminophen (338 mg/kg), further supporting its potentially safer profile. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.